

## Dose-limiting toxicities of AMG 193 in phase 1 trials

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## Technical Support Center: AMG 193 Phase 1 Trials

This technical support center provides essential information for researchers, scientists, and drug development professionals working with or investigating AMG 193. It focuses on the dose-limiting toxicities (DLTs) and safety profile observed during its first-in-human Phase 1 clinical trials.

# Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most frequently observed treatment-related adverse events (TRAEs) with AMG 193?

A1: The most common TRAEs reported in the Phase 1 dose-exploration study were nausea (48.8%), fatigue (31.3%), and vomiting (30.0%).[1][2] Gastrointestinal toxicities were generally more common at higher dose levels.[3]

Q2: What specific dose-limiting toxicities (DLTs) have been identified for AMG 193?

A2: DLTs were reported in eight patients at doses of 240 mg and higher. The specific DLTs included nausea, vomiting, fatigue, hypersensitivity reaction, and hypokalemia.[1][2] The 1600 mg once-daily dose was found to be intolerable due to grade 3 nausea and fatigue.[4]

### Troubleshooting & Optimization





Q3: What was the maximum tolerated dose (MTD) determined in the Phase 1 trial?

A3: The MTD for AMG 193 was established at 1200 mg administered orally once daily (o.d.).[1] [2][5]

Q4: How does the safety profile of AMG 193 compare to first-generation PRMT5 inhibitors?

A4: AMG 193 has demonstrated a favorable safety profile, notably without the clinically significant myelosuppression (bone marrow toxicity) that was a concern with first-generation, non-selective PRMT5 inhibitors.[1][3][5] Its MTA-cooperative mechanism allows it to selectively target tumor cells while sparing normal cells.[6][7]

Q5: A researcher in our lab observes significant nausea and vomiting in our preclinical models at higher exposures. Is this consistent with clinical findings?

A5: Yes. The most common adverse events in the clinical trial were gastrointestinal in nature, particularly at higher doses.[3] It was suspected that this might be related to the number of pills required for higher dosages, and work on an improved formulation was initiated to address this.

[3] Your preclinical observations are consistent with the established clinical safety profile.

Q6: We are not seeing significant hematologic toxicity in our in vivo models. Does this align with the clinical data?

A6: Yes, this aligns perfectly. A key feature of AMG 193's clinical safety profile is the absence of significant neutropenia and thrombocytopenia (myelosuppression).[1][3] Preclinical studies also showed no observable effects on normal hematopoietic lineages.[7]

Q7: How can we confirm target engagement of AMG 193 in our experimental models?

A7: In the clinical trial, target engagement was confirmed by measuring the reduction of symmetric dimethylarginine (SDMA), a pharmacodynamic biomarker for PRMT5 activity.[6] Complete inhibition of tumor SDMA was seen at doses of 480 mg and higher.[6] Additionally, reductions in circulating tumor DNA (ctDNA) correlated with anti-tumor response.[6] Measuring SDMA levels in tumor tissue or relevant biological fluids would be a robust method to confirm target engagement in your models.

### **Data Presentation: Safety and Toxicity Summary**



Table 1: Dose-Limiting Toxicities (DLTs) of AMG 193

Dose Level	DLTs Observed
≥ 240 mg	Nausea, Vomiting, Fatigue, Hypersensitivity Reaction, Hypokalemia[1][2]
1600 mg o.d.	Grade 3 Nausea and Fatigue (Intolerable)[4]

**Table 2: Most Common Treatment-Related Adverse** 

**Events (TRAEs)** 

Adverse Event	Frequency
Nausea	48.8%[1][2]
Fatigue	31.3%[1][2]
Vomiting	30.0%[1][2]

# Experimental Protocols Phase 1 Trial Methodology (NCT05094336)

The first-in-human study of AMG 193 was a multicenter, open-label, Phase 1 dose-escalation trial designed to evaluate the drug in patients with advanced solid tumors characterized by methylthioadenosine phosphorylase (MTAP) deletion.[1][2][8]

#### **Primary Objectives:**

- Evaluate the safety and tolerability of AMG 193 monotherapy.[8][9]
- Identify dose-limiting toxicities (DLTs).[8][9]
- Determine the maximum tolerated dose (MTD).[1][2]

#### Patient Population:

 Adults with histologically confirmed metastatic or locally advanced solid tumors with homozygous MTAP or CDKN2A deletion.[1][6]



• Patients had measurable disease as per RECIST v1.1 criteria.[1][6]

#### **Treatment Protocol:**

- AMG 193 was administered orally, either once daily (o.d.) or twice daily (b.i.d.), in continuous 28-day cycles.[1][2]
- The study involved seven dose-escalating cohorts, with doses ranging from 40 mg to 1600 mg.[1][2][4]
- Treatment continued until disease progression or unacceptable toxicity.[8][9]

#### Safety Assessment:

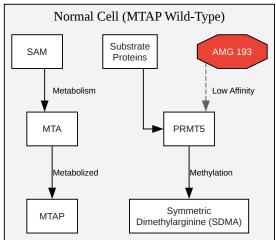
- Safety and tolerability were the primary endpoints.[8][9]
- Endpoints included the recording of treatment-emergent adverse events (AEs), serious AEs, laboratory abnormalities, electrocardiograms, and vital signs.[8][9]
- DLTs were assessed to establish the MTD.

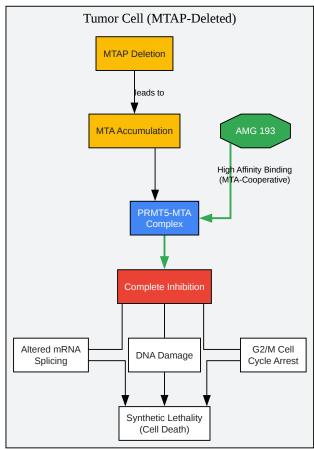
#### Pharmacokinetic (PK) Assessment:

 Secondary objectives included characterizing the PK parameters of AMG 193, such as Cmax, Tmax, and AUC, after single and multiple doses.[8][9]

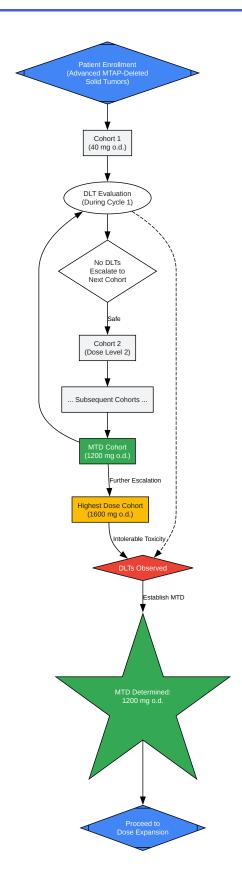
## Mandatory Visualizations Signaling Pathway and Mechanism of Action











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